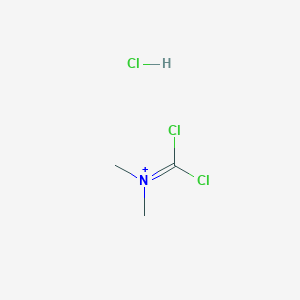
Zirconium fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium fluoride, also known as zirconium tetrafluoride, is an inorganic compound with the chemical formula ZrF₄. It is a white crystalline powder that is highly soluble in water. This compound is primarily used in the production of fluoride glasses, which are known for their low refractive indices and high transparency in the infrared spectrum .
Synthetic Routes and Reaction Conditions:
- Zirconium dioxide reacts with hydrogen fluoride or hydrofluoric acid to produce this compound and water:
From Zirconium Dioxide: ZrO2+4HF→ZrF4+2H2O
Zirconium metal reacts with hydrogen fluoride at high temperatures to yield this compound and hydrogen gas:From Zirconium Metal: Zr+4HF→ZrF4+2H2
Zirconium dioxide reacts with solid ammonium bifluoride at 200°C to form ammonium heptafluorozirconate, which can be converted to this compound at 500°C:From Ammonium Bifluoride: 2ZrO2+7(NH4)HF2→2(NH4)3ZrF7+4H2O+NH3
(NH4)3ZrF7→ZrF4+3HF+3NH3
Industrial Production Methods:
Hydrofluoric Acid Method: The most common industrial method involves reacting zirconium dioxide with hydrofluoric acid. The reaction is carried out in a controlled environment to ensure the purity of the product.
Sublimation and Distillation: this compound can be purified by sublimation or distillation, which involves heating the compound to its sublimation point and then condensing the vapor to obtain pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is relatively stable and resistant to oxidation under normal conditions.
Reduction: this compound can be reduced to zirconium metal using strong reducing agents such as calcium or magnesium.
Substitution: this compound can participate in substitution reactions with other halides to form mixed halide compounds.
Common Reagents and Conditions:
Oxidation: Typically requires strong oxidizing agents and high temperatures.
Reduction: Involves the use of strong reducing agents like calcium or magnesium at elevated temperatures.
Substitution: Can occur in the presence of other halides and appropriate catalysts.
Major Products:
Oxidation: Formation of zirconium oxides.
Reduction: Production of zirconium metal.
Substitution: Formation of mixed halide compounds such as potassium hexafluorozirconate.
科学的研究の応用
Zirconium fluoride has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of fluoride glasses, which are essential for optical fibers and other high-tech applications.
Biology and Medicine: Zirconium-based metal-organic frameworks (MOFs) are used for drug delivery, anti-cancer activity, bio-sensing, and imaging due to their stability and biocompatibility.
Industry: Employed in the production of ZBLAN glasses, which are used in optical fibers for telecommunications and other applications.
作用機序
The mechanism of action of zirconium fluoride in various applications is primarily based on its chemical stability and ability to form strong bonds with other elements. In biological applications, zirconium-based MOFs can encapsulate drugs and release them in a controlled manner, targeting specific cells or tissues. The fluoride ions in this compound can also interact with biological molecules, influencing various biochemical pathways .
類似化合物との比較
Hafnium Fluoride (HfF₄): Similar in structure and properties to zirconium fluoride, but with a higher atomic mass.
Titanium Fluoride (TiF₄): Shares similar chemical properties but is less stable than this compound.
Aluminum Fluoride (AlF₃): Used in similar applications but has different physical and chemical properties.
Uniqueness of this compound:
Thermal Stability: this compound is more thermally stable compared to other fluorides like titanium fluoride.
Optical Properties: It has superior optical properties, making it ideal for use in fluoride glasses and optical fibers.
Chemical Resistance: this compound is highly resistant to chemical attack, making it suitable for use in harsh environments.
This compound stands out due to its unique combination of stability, optical properties, and chemical resistance, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
13842-94-9 |
|---|---|
分子式 |
F4Zr |
分子量 |
167.22 g/mol |
IUPAC名 |
tetrafluorozirconium |
InChI |
InChI=1S/4FH.Zr/h4*1H;/q;;;;+4/p-4 |
InChIキー |
OMQSJNWFFJOIMO-UHFFFAOYSA-J |
正規SMILES |
F[Zr](F)(F)F |
物理的記述 |
White solid; [Hawley] White powder; [MSDSonline] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



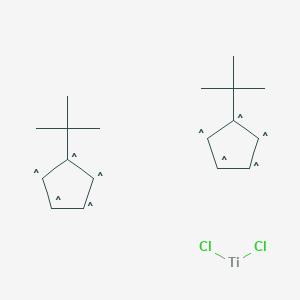
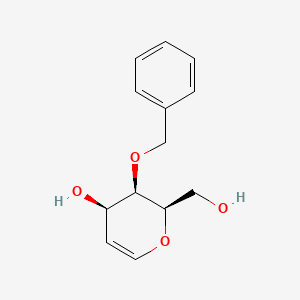

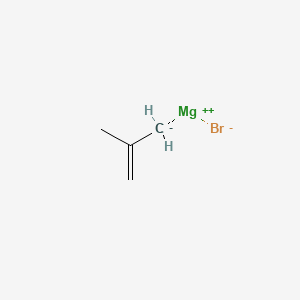
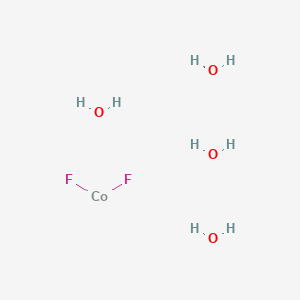

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)

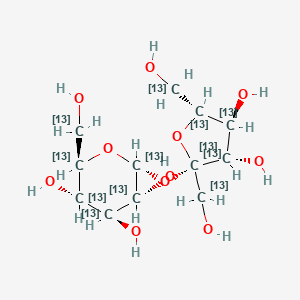

![tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12061365.png)

